(1-Amino-3-methoxycyclobutyl)methanol;hydrochloride

Medicinal Chemistry Chemical Biology Organic Synthesis

(1-Amino-3-methoxycyclobutyl)methanol hydrochloride (CAS 2839138-94-0) is a hydrochloride salt form of a cyclobutane-derived amino alcohol. Structurally, the free base features a 1,3-substituted cyclobutyl ring bearing a primary amino group, a methoxy substituent, and a hydroxymethyl group.

Molecular Formula C6H14ClNO2
Molecular Weight 167.63 g/mol
CAS No. 2839138-94-0
Cat. No. B6603666
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1-Amino-3-methoxycyclobutyl)methanol;hydrochloride
CAS2839138-94-0
Molecular FormulaC6H14ClNO2
Molecular Weight167.63 g/mol
Structural Identifiers
SMILESCOC1CC(C1)(CO)N.Cl
InChIInChI=1S/C6H13NO2.ClH/c1-9-5-2-6(7,3-5)4-8;/h5,8H,2-4,7H2,1H3;1H
InChIKeySQWZFVHPMCQXNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1-Amino-3-methoxycyclobutyl)methanol Hydrochloride: A Cyclobutyl Amino Alcohol Building Block for Research Procurement


(1-Amino-3-methoxycyclobutyl)methanol hydrochloride (CAS 2839138-94-0) is a hydrochloride salt form of a cyclobutane-derived amino alcohol. Structurally, the free base features a 1,3-substituted cyclobutyl ring bearing a primary amino group, a methoxy substituent, and a hydroxymethyl group [1]. The compound is listed in public chemical registries as a research building block with a molecular weight of 167.63 g/mol for the hydrochloride salt . Cyclobutyl amino alcohols serve as synthetic intermediates in medicinal chemistry, valued for their three-dimensional, sp³-rich scaffold that can act as a bioisostere for aromatic or heterocyclic motifs [2].

Why Generic Substitution of (1-Amino-3-methoxycyclobutyl)methanol Hydrochloride Fails: A Critical Look at Available Differentiation Data


In principle, substituting this compound with other cyclobutyl amino alcohols, such as the des-methoxy analog (1-aminocyclobutyl)methanol, could alter hydrogen bonding, polarity, solubility, and metabolic stability. However, an exhaustive search of the public literature, patents, and authoritative databases failed to identify any quantitative head-to-head comparison data, or even cross-study comparable data, for this specific compound. No experimental biological activity (e.g., IC₅₀, Ki), ADMET properties (e.g., logD, solubility, metabolic stability), or synthetic yield comparisons were found. The computed XLogP3 for the free base is -1.1 and a TPSA of 55.5 Ų [1], suggesting reduced lipophilicity compared to the des-methoxy analog that lacks the methoxy oxygen. Nevertheless, without experimental data confirming the functional consequence of this predicted difference in a relevant assay or context, no evidence-based claim of superiority or differentiation can be made. Therefore, a scientific user prioritizing one compound over another based on publicly available evidence is currently not possible [2].

Quantitative Evidence Guide for (1-Amino-3-methoxycyclobutyl)methanol Hydrochloride: Identified Gaps and Limitations


No High-Strength Differential Evidence Identified for This Compound

An exhaustive search of primary research papers, patents, and public databases yielded no quantitative data that meets the criteria for high-strength differential evidence (i.e., a clear comparator, quantitative data for both target and comparator, and an explicit experimental context). The only potentially differentiating property—a computed XLogP3 of -1.1 for the free base versus a predicted higher value for the des-methoxy analog—remains a class-level inference and is not supported by experimental measurement or a biological consequence. Therefore, no direct head-to-head comparison, cross-study comparable data, or even class-level inference with experimental backing can be presented.

Medicinal Chemistry Chemical Biology Organic Synthesis

Application Scenarios for (1-Amino-3-methoxycyclobutyl)methanol Hydrochloride Based on Available Evidence


Scaffold for Fragment-Based Drug Discovery Requiring a Polar Cyclobutyl Core

The computed topological polar surface area (TPSA) of 55.5 Ų and two hydrogen bond donors suggest this compound could serve as a fragment in FBDD campaigns when a compact, sp³-rich scaffold with moderate polarity is desired [1]. However, this application is generic and not unique to this compound among cyclobutyl amino alcohols.

Synthetic Intermediate for Bioisosteric Replacement of Aniline Moieties

Cyclobutyl amino alcohols are used as bioisosteres for para-substituted phenyl rings in medicinal chemistry [2]. The 3-methoxy substitution may offer a relative orientation of exit vectors (amino and hydroxymethyl) distinct from the 1,3-disubstitution patterns in non-oxygenated analogs, but no direct evidence supports a functional advantage.

Building Block for Conformationally Constrained Peptidomimetics

The rigid cyclobutane core, combined with the methoxy group's steric bulk, can restrict conformational flexibility in peptide backbone replacements [3]. This is a potential application inferred from the general class of cyclobutyl derivatives, not from data on this specific compound.

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